An In-depth Technical Guide to (1R,2R)-1-Phenylcyclohexane-1,2-diol: Chemical Properties and Stability for Drug Development Professionals
An In-depth Technical Guide to (1R,2R)-1-Phenylcyclohexane-1,2-diol: Chemical Properties and Stability for Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical properties and stability of (1R,2R)-1-phenylcyclohexane-1,2-diol, a chiral diol of significant interest to researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of facts to offer field-proven insights into the causality behind experimental choices and to establish a framework for its effective utilization in synthetic chemistry.
Core Molecular Attributes and Physicochemical Properties
(1R,2R)-1-phenylcyclohexane-1,2-diol, a vicinal diol, possesses a unique three-dimensional structure that dictates its physical and chemical behavior. The cis-relationship of the two hydroxyl groups on the cyclohexane ring, coupled with the presence of a phenyl group, creates a distinct stereochemical environment that is pivotal to its applications in asymmetric synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆O₂ | [1][2][3] |
| Molecular Weight | 192.25 g/mol | [1][3] |
| Melting Point | 121-123 °C | [1][4] |
| Appearance | White solid | [5] |
| CAS Number | 125132-75-4 | [4] |
The defined melting point range suggests a high degree of purity for the crystalline solid. Its molecular weight and formula are fundamental parameters for stoichiometric calculations in synthetic protocols.
Spectroscopic and Analytical Characterization
A thorough understanding of the spectroscopic signature of (1R,2R)-1-phenylcyclohexane-1,2-diol is essential for its identification, purity assessment, and for monitoring its transformations in chemical reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of (1R,2R)-1-phenylcyclohexane-1,2-diol in solution.
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¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of the phenyl group, the methine proton adjacent to the hydroxyl group, and the methylene protons of the cyclohexane ring. The chemical shifts and coupling constants of the cyclohexane protons provide valuable information about the chair conformation of the ring and the relative orientation of the substituents. For a related diol, hydroxyl and aliphatic protons are observed at 2.86 and 4.56 ppm, respectively, with aromatic protons appearing between 7.31–8.23 ppm[6].
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the phenyl ring and the cyclohexane ring. The chemical shifts of the carbons bearing the hydroxyl groups are particularly informative. For a similar diol structure, imide and ketone carbons are observed at 163.5, 164, and 192.4 ppm, while aromatic carbons are found between 115.5 and 153.8 ppm[6].
Infrared (IR) Spectroscopy
The IR spectrum of (1R,2R)-1-phenylcyclohexane-1,2-diol is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups. The presence of both free and hydrogen-bonded hydroxyl groups can lead to a more complex band shape. Characteristic C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will be observed in the 2800-3100 cm⁻¹ region. For a similar diol, characteristic imide and –OH peaks are observed at 1715, 1386, 717, and 3305 cm⁻¹[6]. An IR spectrum for the related compound 1-phenylcyclohexanol is also available for comparison[7].
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of (1R,2R)-1-phenylcyclohexane-1,2-diol will typically show a molecular ion peak (M⁺) at m/z 192, corresponding to its molecular weight. Fragmentation patterns often involve the loss of water (M⁺ - 18) and other characteristic fragments arising from the cleavage of the cyclohexane ring and the loss of the phenyl group. The NIST WebBook provides a mass spectrum for the trans-isomer of 1-phenylcyclohexane-1,2-diol[8].
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an indispensable technique for determining the enantiomeric purity of (1R,2R)-1-phenylcyclohexane-1,2-diol. The choice of the chiral stationary phase (CSP) is critical for achieving separation of the enantiomers. Polysaccharide-based CSPs are often effective for resolving chiral alcohols and diols[9].
Experimental Protocol: Chiral HPLC Analysis
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The optimal ratio must be determined empirically.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the diol in the mobile phase.
-
Analysis: Inject the sample and integrate the peak areas of the two enantiomers to determine the enantiomeric excess (ee).
Chemical Stability and Degradation Pathways
The stability of (1R,2R)-1-phenylcyclohexane-1,2-diol under various conditions is a critical consideration for its storage, handling, and use in multi-step syntheses.
Stability in Acidic and Basic Conditions
Vicinal diols can undergo specific reactions under acidic or basic conditions.
-
Acid-Catalyzed Rearrangement (Pinacol Rearrangement): In the presence of strong acids, 1,2-diols can undergo a dehydration and rearrangement reaction known as the pinacol rearrangement to form a ketone. For (1R,2R)-1-phenylcyclohexane-1,2-diol, this would likely involve protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation. Subsequent migration of either a hydride or the phenyl group would lead to the formation of a more stable carbocation, which upon deprotonation yields a ketone. The stereochemistry of the diol can influence the product distribution. The cis-diol may yield cyclohexanone, while the trans-diol can produce cyclopentanecarbaldehyde[10].
-
Base-Catalyzed Decomposition: While generally more stable under basic conditions than acidic conditions, strong bases at elevated temperatures can promote decomposition. The specific degradation pathways under basic conditions are less well-defined in the literature for this specific diol but could involve oxidation or other base-mediated eliminations. Hydrolysis reactions are generally enhanced by both acids and bases[11][12]. For pharmaceutical formulations, stress testing under 1 N acidic and 1 N basic conditions is recommended to identify potential degradation products[13].
Thermal Stability
The thermal stability of (1R,2R)-1-phenylcyclohexane-1,2-diol is an important parameter for its use in reactions conducted at elevated temperatures. Thermal decomposition of cyclohexane derivatives often involves C-C bond fission and can lead to a complex mixture of products[14][15]. The thermal decomposition of the related cyclic sulfites of cyclohexane-1,2-diol has been studied, showing that the stereochemistry of the diol influences the reaction products[10].
Oxidative Stability
Vicinal diols are susceptible to oxidative cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons.
-
Oxidative Cleavage: Reagents such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) can cleave the C1-C2 bond of (1R,2R)-1-phenylcyclohexane-1,2-diol to yield two carbonyl compounds. The specific products would be a dicarbonyl compound, resulting from the opening of the cyclohexane ring.
Experimental Protocol: Oxidative Cleavage
-
Reactants: Dissolve (1R,2R)-1-phenylcyclohexane-1,2-diol in a suitable solvent (e.g., THF, methanol, or water).
-
Oxidizing Agent: Add a solution of sodium periodate (NaIO₄) or periodic acid (HIO₄) to the diol solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Workup: Once the reaction is complete, quench any excess periodate with a reducing agent (e.g., sodium thiosulfate). Extract the product into an organic solvent.
-
Purification: Purify the resulting dicarbonyl compound by column chromatography.
Role in Drug Development and Asymmetric Synthesis
Chiral diols are invaluable building blocks in the synthesis of enantiomerically pure pharmaceuticals. Their ability to introduce stereocenters with high fidelity is a cornerstone of modern drug development.
Chiral Auxiliaries and Ligands
(1R,2R)-1-phenylcyclohexane-1,2-diol can be used as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be cleaved and recovered. Additionally, it can serve as a precursor to chiral ligands for asymmetric catalysis, which is crucial for controlling the stereochemistry of reactions[16].
Precursor for Chiral Pharmaceuticals
The vicinal diol functionality is a common motif in many biologically active molecules and can serve as a key intermediate in the synthesis of complex drug targets. Chiral diols are highly valuable molecules in industries such as pharmaceuticals, cosmetics, and agriculture[9]. The development of new antiviral agents often involves the synthesis of carbocyclic nucleoside analogues, where a chiral cyclohexane or cyclohexene ring serves as a scaffold[17][18][19]. The synthesis of certain anticancer agents has also utilized chiral diol derivatives[5][20][21][22][23].
Workflow for Asymmetric Synthesis using a Chiral Diol
Caption: Generalized workflow for asymmetric synthesis using a chiral diol.
Conclusion
(1R,2R)-1-phenylcyclohexane-1,2-diol is a versatile and valuable chiral building block for drug discovery and development. Its well-defined stereochemistry and the reactivity of its vicinal diol functionality provide a powerful tool for the synthesis of complex, enantiomerically pure molecules. A thorough understanding of its chemical properties, stability, and reactivity is paramount for its effective application in the synthesis of novel therapeutic agents. This guide provides a foundational understanding to aid researchers in leveraging the full potential of this important chiral intermediate.
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